![molecular formula C8H5BrN2O2 B1380388 7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid CAS No. 1159831-00-1](/img/structure/B1380388.png)

7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid

Overview

Description

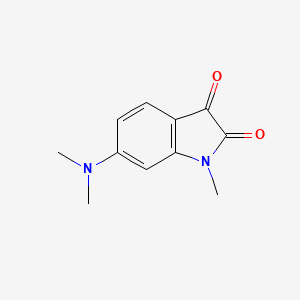

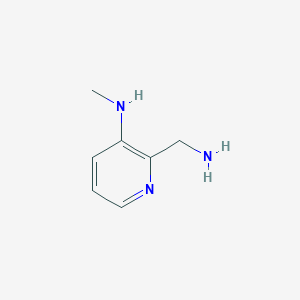

“7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid” consists of a five-membered imidazole ring fused with a six-membered pyridine ring . The compound also contains a carboxylic acid group attached to the third carbon of the pyridine ring .Physical And Chemical Properties Analysis

“7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid” is a solid substance . It is stored in a dry environment at 2-8°C .Scientific Research Applications

Medicinal Chemistry

7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid serves as a versatile building block in medicinal chemistry. It is used to synthesize compounds with potential antituberculosis activity . The imidazo[1,5-a]pyridine scaffold is a crucial pharmacophore in the design of new drugs due to its bioisosteric properties and ability to interact with various biological targets.

Agriculture

In the agricultural sector, derivatives of this compound are explored for their potential use as novel pesticides or herbicides. The bromo and carboxylic acid functional groups allow for further chemical modifications, creating compounds that can disrupt the life cycle of pests and weeds .

Material Science

This compound finds applications in material science due to its potential use in the synthesis of organic semiconductors. These semiconductors are used in optoelectronic devices, sensors, and as emitters for confocal microscopy and imaging .

Environmental Science

The environmental applications of 7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid include the development of chemical sensors that can detect pollutants or toxic substances in the environment. Its derivatives can be designed to react with specific environmental contaminants, leading to a measurable change in properties .

Analytical Chemistry

In analytical chemistry, this compound is utilized to develop new analytical methods for the detection and quantification of various substances. Its structure can be incorporated into chromophoric or fluorophoric systems for use in high-performance liquid chromatography (HPLC) or other chromatographic techniques .

Biochemistry

The biochemistry research applications involve studying the interaction of imidazo[1,5-a]pyridine derivatives with biological macromolecules. This can provide insights into enzyme inhibition, receptor binding, and the modulation of biochemical pathways .

Pharmacology

Pharmacologically, 7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid is a key intermediate in the synthesis of molecules with potential therapeutic benefits. It is particularly relevant in the search for new antituberculosis agents, where its derivatives have shown promising results in reducing bacterial load in infected mice models .

Chemical Engineering

In chemical engineering, this compound’s derivatives are investigated for their role in process chemistry, such as the development of new synthetic routes or the optimization of existing manufacturing processes. Its reactivity and stability under various conditions make it a valuable compound for chemical synthesis and production .

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to have significant biological and therapeutic value .

Mode of Action

It’s worth noting that similar compounds have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .

Result of Action

Compounds with similar structures have shown varied medicinal applications .

Action Environment

It’s worth noting that the compound should be stored in a sealed, dry environment at 2-8°c .

properties

IUPAC Name |

7-bromoimidazo[1,5-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-1-2-11-6(3-5)4-10-7(11)8(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUHEPFTLMZXQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=O)O)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1380312.png)

![[4-(3-Aminophenyl)morpholin-2-yl]methanol](/img/structure/B1380314.png)